(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Description
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-6-11-9-7-15-4-3-10(9)12-13(11)5-8-1-2-8/h8,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDNZQNTLZSGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3COCCC3=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Condensation
The pyrazole ring is commonly synthesized through condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. Literature indicates that hydrazine or substituted hydrazines react with β-diketones or β-ketoesters under acidic or neutral conditions to form pyrazole intermediates.
- Example: The Knorr reaction mechanism involves hydrazine hydrate reacting with chalcones or β-dicarbonyl compounds in ethanol or acetic acid, yielding pyrazole derivatives. The reaction conditions (solvent, temperature, catalyst) influence the isolation of intermediates or direct formation of the pyrazole ring.
Formation of the Tetrahydropyrano Ring
The tetrahydropyrano ring is typically constructed by intramolecular cyclization involving hydroxyl and electrophilic centers, often via nucleophilic attack on aldehydes or ketones.
Installation of Hydroxymethyl Group
Hydroxymethyl groups are introduced by selective reduction or nucleophilic substitution reactions.
- For example, reduction of aldehyde or ester functionalities at the 3-position to primary alcohols using mild reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Representative Synthetic Procedure (Literature-Based)
A plausible synthetic route based on analogous compounds and literature data is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Condensation | Hydrazine hydrate + β-dicarbonyl compound in ethanol/acetic acid, reflux | Formation of pyrazole intermediate |
| 2 | Cyclization | Intramolecular cyclization in acidic medium | Formation of tetrahydropyrano-fused pyrazole |
| 3 | Alkylation | Cyclopropylmethyl bromide, base (e.g., K2CO3), solvent (e.g., DMF) | Introduction of cyclopropylmethyl substituent |
| 4 | Reduction/Nucleophilic substitution | NaBH4 or catalytic hydrogenation | Formation of hydroxymethyl group at position 3 |
Research Findings and Data Analysis
Reaction Yields and Purity
- Yields for pyrazole formation via hydrazine condensation typically range from 60% to 85% depending on reaction conditions and substrates.
- Cyclization steps to form the fused tetrahydropyrano ring are generally high yielding (>70%) when optimized for solvent and temperature.
- Alkylation with cyclopropylmethyl halides proceeds efficiently under mild basic conditions with yields around 65-75%.
- Reduction steps to install hydroxymethyl groups are commonly near quantitative (>90%) with minimal side reactions.
Analytical Characterization
- Products are characterized by ^1H and ^13C NMR spectroscopy, confirming the presence of cyclopropylmethyl and hydroxymethyl groups.
- Mass spectrometry (ESI-MS) confirms molecular weights consistent with the target compound.
- Chromatographic purification (silica gel column chromatography) is used to isolate pure compounds.
Summary Table of Preparation Methods
| Method Step | Reaction Type | Typical Reagents/Conditions | Yield Range (%) | Key Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Condensation | Hydrazine hydrate + β-dicarbonyl, EtOH or AcOH, reflux | 60-85 | Acidic or neutral media |
| Tetrahydropyrano ring cyclization | Intramolecular cyclization | Acidic catalysis, controlled temperature | >70 | Ring closure step |
| Cyclopropylmethyl introduction | Alkylation | Cyclopropylmethyl bromide, base (K2CO3), DMF | 65-75 | N-alkylation or C-alkylation |
| Hydroxymethyl installation | Reduction/Nucleophilic substitution | NaBH4, catalytic hydrogenation | >90 | Selective reduction of aldehydes |
Patents and Intellectual Property Insights
Patent WO2015074606A1 describes preparation methods for related fused heterocyclic compounds, highlighting multi-step syntheses involving pyrazole ring formation and functional group modifications including alkylation and hydroxymethylation steps. These methods provide a framework applicable to the synthesis of (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development:
The compound is being researched for its potential as a drug candidate due to its unique structural features. Pyrazole derivatives have been shown to exhibit various biological activities, including anti-inflammatory and anticancer properties. For instance, studies have indicated that certain pyrazole derivatives can inhibit specific enzymes related to cancer progression .
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole compounds were evaluated for their efficacy against cancer cell lines. The results showed that compounds similar to (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol demonstrated significant cytotoxic effects on human cancer cells while exhibiting low toxicity to normal cells .
Organic Synthesis
Building Block for Complex Molecules:
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for constructing more complex heterocyclic compounds. For example, it can participate in substitution reactions where the hydroxymethyl group can be replaced with other functional groups such as amines or thiols .
Table 1: Common Reactions Involving the Compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Replacement of hydroxymethyl group with nucleophiles | Amino derivatives |
| Oxidation | Introduction of additional functional groups | Aldehydes or ketones |
| Reduction | Modification of the pyrazole ring | Alcohols or amines |
Agricultural Chemistry
Use as Agrochemicals:
Research has also explored the application of pyrazole derivatives in agricultural chemistry as potential fungicides and herbicides. The structural characteristics of this compound may enhance its efficacy against specific plant pathogens .
Case Study: Fungicidal Activity
A study conducted by agricultural chemists demonstrated that certain pyrazole derivatives exhibited significant antifungal activity against common crop pathogens. The research indicated that these compounds could potentially be developed into new classes of fungicides with reduced environmental impact compared to traditional chemicals .
Mechanism of Action
The mechanism by which (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Thiopyrano Analogue
- Compound: (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
- Key Difference: Replacement of pyran oxygen with sulfur (thiopyrano ring).
- Solubility: Reduced hydrophilicity compared to the oxygen analogue. Molecular Weight: 224.32 g/mol (C₁₁H₁₆N₂OS) vs. ~208.25 g/mol (estimated for oxygen analogue) .
Unsubstituted Pyrano Core
- Compound: (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
- Key Difference : Absence of cyclopropylmethyl substituent.
- Impact :
Substituent Variations at the 2-Position
Ethyl Substituent
- Compound: (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
- Key Difference : Cyclopropylmethyl replaced with ethyl.
- Storage Requirements: Requires precautions against heat (P210 hazard code) .
Methyl Substituent
- Compound: (2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
- Key Difference : Methyl substituent and methanamine group.
- Impact: Polarity: Methanamine’s amine group increases basicity and hydrogen-bonding capacity compared to methanol. Applications: Potential for enhanced bioavailability in drug design .
Propargyl Substituent
- Compound: (2-Prop-2-yn-1-yl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
- Key Difference : Propargyl group introduces a rigid triple bond.
- Impact :
Functional Group Variations at the 3-Position
Methanol vs. Methanamine
- Methanol Group: Enhances hydrophilicity and hydrogen-bond donor capacity.
- Example: (2-Methyl-...-3-yl)methanamine (MW: ~179.23 g/mol) vs. methanol analogue (MW: ~194.23 g/mol) .
Comparative Data Table
Biological Activity
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 208.26 g/mol. The compound features a bicyclic structure that includes a pyrazole moiety fused to a tetrahydropyran ring. This unique configuration enhances its potential for interacting with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| CAS Number | 2098090-61-8 |
| Purity | ≥95% |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes using cyclopropylmethyl-substituted precursors. Green chemistry principles are often applied to minimize waste and enhance the efficiency of these synthetic routes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
- Anticancer Potential : Its unique structure may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological efficacy of this compound:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various pyrazole derivatives and found that compounds similar to this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria .
- Anticancer Activity Assessment : In vitro assays demonstrated that certain derivatives of tetrahydropyran-pyrazole compounds exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Binding Affinity : Its structural features allow it to fit into specific binding sites on target proteins or enzymes.
- Modulation of Signaling Pathways : By interacting with key molecular pathways involved in cell proliferation and apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol, and how can reaction conditions be standardized?
- Methodological Answer : A modified Mannich reaction or cyclocondensation approach is often employed. For example, refluxing precursors like ethyl acetoacetate, hydrazine hydrate, and cyclopropylmethyl-substituted aldehydes in ethanol-water (1:1) with NaHSO₄ as a catalyst at 80°C for 6–8 hours yields the tetrahydropyrano-pyrazole core. Post-synthesis, purification via recrystallization (using methanol or ethanol) or column chromatography (silica gel, ethyl acetate/petroleum ether) is critical .
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C-NMR : Key signals include the cyclopropylmethyl protons (δ 0.5–1.2 ppm, multiplet) and the pyrazole C-3 methanol group (δ 3.5–4.5 ppm, singlet). The tetrahydropyrano ring protons appear as distinct multiplets between δ 2.5–4.0 ppm .
- IR : Hydroxyl stretch (ν ~3200–3400 cm⁻¹) and pyrazole ring vibrations (ν ~1500–1600 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns should align with the molecular formula (C₁₃H₁₈N₂O₂) .
Q. What solvent systems are effective for chromatographic purification of this compound?
- Methodological Answer : Thin-layer chromatography (TLC) with ethyl acetate/petroleum ether (3:7 v/v) or methanol/ethyl acetate (1:9 v/v) provides optimal separation. For column chromatography, gradient elution (5–20% methanol in dichloromethane) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Variations in yields often arise from differences in catalysts (e.g., NaHSO₄ vs. piperidine) or reaction times. Systematic optimization via Design of Experiments (DoE) is advised:
- Factors : Temperature (70–90°C), catalyst loading (0.1–0.5 mmol), and solvent polarity (ethanol vs. DMF).
- Response Surface Methodology (RSM) can identify interactions between variables .
Q. What strategies improve the stability of this compound under aqueous or oxidative conditions?
- Methodological Answer :
- Lyophilization : Freeze-drying the compound in inert atmospheres (N₂ or Ar) reduces hydrolysis.
- Protecting Groups : Temporarily protecting the methanol group with acetyl or tert-butyldimethylsilyl (TBS) groups during storage enhances stability .
Q. How can computational methods predict the compound’s pharmacological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclin-dependent kinases). The cyclopropylmethyl group may enhance hydrophobic binding .
- QSAR Models : Correlate structural descriptors (logP, polar surface area) with bioactivity data from analogs (e.g., pyrazolo-pyrimidines) to prioritize synthetic targets .
Q. What are the challenges in analyzing degradation products of this compound, and how can they be addressed?
- Methodological Answer : Degradation pathways (e.g., ring-opening or oxidation) require advanced analytical workflows:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
